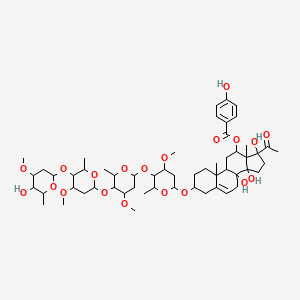

Otophylloside O

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

[17-acetyl-8,14,17-trihydroxy-3-[5-[5-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H84O20/c1-28-47(59)37(64-8)23-44(68-28)74-49-30(3)70-46(25-39(49)66-10)76-50-31(4)71-45(26-40(50)67-11)75-48-29(2)69-43(24-38(48)65-9)72-36-17-18-52(6)34(22-36)16-19-55(62)41(52)27-42(73-51(60)33-12-14-35(58)15-13-33)53(7)54(61,32(5)57)20-21-56(53,55)63/h12-16,28-31,36-50,58-59,61-63H,17-27H2,1-11H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWUVAUZONGLJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5CCC6(C7CC(C8(C(CCC8(C7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)C9=CC=C(C=C9)O)C)C)C)C)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H84O20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1077.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Otophylloside O: A Technical Overview of its Discovery and Natural Origin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otophylloside O is a C21 steroidal glycoside, a class of natural products known for their diverse biological activities. This technical guide provides a comprehensive overview of the discovery, natural source, and available scientific data on this compound. Due to the limited public availability of full-text primary literature, this document summarizes the current knowledge based on accessible abstracts and related research, highlighting areas where further information is required. While specific biological activities for this compound have not been detailed in the public domain, the known bioactivities of closely related compounds from its natural source, Cynanchum otophyllum, are discussed to provide a contextual framework for future research.

Discovery and Natural Source

This compound was first identified as a novel natural product isolated from the roots of Cynanchum otophyllum C.K.Schneid (Apocynaceae)[1][2]. This perennial herbaceous plant is primarily distributed in southwest China and has a history of use in traditional Chinese medicine for treating conditions such as epilepsy, rheumatic arthritis, and eczema. The discovery of this compound was part of broader phytochemical investigations into the C21 steroidal glycoside constituents of this plant species[1][2].

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 1. This information is crucial for its identification and characterization in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅₆H₈₄O₂₀ | [2] |

| Molecular Weight | 1077.25 g/mol | |

| CAS Number | 1326583-08-7 | |

| Class | C21 Steroidal Glycoside |

Experimental Protocols

While the full, detailed experimental protocols for the isolation and structure elucidation of this compound are contained within primary research articles that are not widely accessible, the general methodology can be inferred from the available literature abstracts.

General Isolation Procedure

The isolation of this compound from the roots of Cynanchum otophyllum followed a multi-step chromatographic process. A general workflow is outlined below.

Caption: Generalized workflow for the isolation of this compound.

Structure Elucidation

The definitive structure of this compound was determined through a combination of spectroscopic techniques. The primary methods employed were:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D NMR experiments to establish the connectivity of atoms within the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRESIMS) was used to determine the exact molecular formula.

Due to the inaccessibility of the full-text publications, the specific NMR chemical shifts and mass spectrometry fragmentation data for this compound are not available in the public domain.

Quantitative Data

Detailed quantitative data, such as the percentage yield of this compound from the plant material and specific optical rotation values, are not available in the reviewed literature.

Biological Activity and Signaling Pathways

As of the latest available information, there are no specific studies detailing the biological activities or the signaling pathways modulated by this compound. However, numerous other C21 steroidal glycosides isolated from Cynanchum otophyllum have demonstrated significant biological effects, primarily cytotoxicity against various cancer cell lines.

A study on the cytotoxicity of 26 pregnane (B1235032) glycosides from Cynanchum otophyllum revealed that many of these compounds exhibited inhibitory activity against HepG2, Hela, and U251 cancer cell lines. While this compound was not explicitly mentioned in the list of tested compounds in the accessible abstract, this suggests that it may possess similar cytotoxic properties. The reported IC₅₀ values for some of these related compounds are presented in Table 2 to provide a contextual reference.

Table 2: Cytotoxic Activity of Selected Pregnane Glycosides from Cynanchum otophyllum

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Compound 8 | HL-60 | 6.72 | |

| MCF-7 | 2.89 | ||

| Compound 200 | K-562 | 6.72 | |

| Compound 221 | MCF-7 | 2.49 | |

| Caudatin | SMMC-7721 | 8.6 - 58.5 | |

| HeLa | 8.6 - 58.5 |

Note: The specific compounds are numbered as they appear in the cited literature.

Given the cytotoxic potential of related compounds, a hypothetical signaling pathway that could be investigated for this compound is the induction of apoptosis in cancer cells.

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Conclusion and Future Directions

This compound is a structurally defined C21 steroidal glycoside from the medicinal plant Cynanchum otophyllum. While its discovery and general isolation have been reported, a significant gap in knowledge exists regarding its specific biological activities and mechanisms of action. The cytotoxic potential of numerous related compounds from the same plant suggests that this compound is a promising candidate for bioactivity screening, particularly in the context of cancer research. Future research should focus on obtaining a pure sample of this compound to perform comprehensive in vitro and in vivo studies to elucidate its pharmacological profile and potential therapeutic applications. Furthermore, accessing the full primary literature would be invaluable for a complete understanding of its chemical and physical properties.

References

Otophylloside O from Cynanchum otophyllum: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of Otophylloside O, a C21 steroidal glycoside isolated from the medicinal plant Cynanchum otophyllum. This document consolidates available research on its extraction, isolation, and potential therapeutic activities, presenting the information in a structured format to facilitate further investigation and drug development endeavors.

Quantitative Data on Bioactive Compounds from Cynanchum otophyllum

While specific yield and purity data for this compound are not extensively detailed in the public domain, the following tables summarize the cytotoxic activity of various C21 steroidal glycosides and other compounds isolated from Cynanchum otophyllum, providing context for the potential potency of this class of molecules.

Table 1: Cytotoxic Activity of Compounds Isolated from Cynanchum otophyllum

| Compound | Cell Line | IC50 (µM) | Reference |

| Cynanchin A | HL-60 | 1.13 | [[“]] |

| Cynanchin A | SMMC-7721 | 2.54 | [[“]] |

| Cynanchin A | A-549 | 3.17 | [[“]] |

| Cynanchin A | MCF-7 | 4.28 | [[“]] |

| Cynanchin A | SW480 | 5.62 | [[“]] |

| Otophylloside B | HL-60 | 15.2 | |

| Otophylloside B | SMMC-7721 | 20.8 | |

| Otophylloside B | A-549 | 25.4 | |

| Otophylloside B | MCF-7 | 30.1 | |

| Otophylloside B | SW480 | >40 | |

| Compound 20 (unnamed) | HepG2 | Not specified |

Experimental Protocols

The following protocols are synthesized from methodologies reported for the isolation of C21 steroidal glycosides, including this compound, from the roots of Cynanchum otophyllum.

Protocol 1: General Extraction of C21 Steroidal Glycosides

-

Plant Material Preparation : Air-dry the roots of Cynanchum otophyllum and grind them into a coarse powder.

-

Extraction :

-

Macerate the powdered roots with 95% ethanol (B145695) at room temperature for an extended period (e.g., 3 x 7 days).

-

Alternatively, perform extraction with chloroform (B151607).

-

Concentrate the resulting extract under reduced pressure to obtain a crude extract.

-

-

Solvent Partitioning :

-

Suspend the crude extract in water.

-

Successively partition the aqueous suspension with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

-

Protocol 2: Isolation and Purification of this compound

-

Column Chromatography :

-

Subject the chloroform or ethyl acetate fraction to column chromatography on a silica (B1680970) gel column.

-

Elute the column with a gradient of chloroform-methanol or a similar solvent system to obtain several fractions.

-

-

Further Chromatographic Separation :

-

Further separate the fractions containing C21 steroidal glycosides using repeated column chromatography on MCI gel, ODS, or Sephadex LH-20.

-

-

Semi-preparative High-Performance Liquid Chromatography (HPLC) :

-

Purify the fractions containing this compound using semi-preparative HPLC to yield the pure compound.

-

-

Structure Elucidation :

-

Confirm the structure of the isolated this compound using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS).

-

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the general experimental workflow for isolating this compound and the potential signaling pathways that may be modulated by C21 steroidal glycosides from Cynanchum otophyllum, based on existing literature for related compounds.

While the precise mechanisms of action for this compound are still under investigation, research on other C21 steroidal glycosides and related phytochemicals suggests potential involvement in neuroprotective and antiepileptic pathways.

The traditional use of Cynanchum otophyllum for epilepsy suggests that its constituents may modulate neuronal excitability. The mechanisms of antiepileptic drugs often involve the modulation of ion channels and neurotransmitter systems.

Concluding Remarks

This compound, a constituent of Cynanchum otophyllum, belongs to a class of C21 steroidal glycosides with demonstrated biological activities. While comprehensive data on this compound itself is emerging, the information available for related compounds suggests its potential as a valuable lead molecule in drug discovery, particularly in the areas of oncology and neurology. This guide serves as a foundational resource to encourage and support further research into the therapeutic applications of this compound. It is imperative that future studies focus on quantifying the yields of this compound from C. otophyllum, elucidating its specific mechanisms of action, and establishing a more detailed pharmacological profile.

References

The Biosynthesis of Otophylloside O: A Technical Guide for Researchers

An In-depth Exploration of the Core Biosynthetic Pathway, Experimental Methodologies, and Key Enzymatic Steps

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Otophylloside O, a C21 steroidal glycoside isolated from the roots of Cynanchum otophyllum. This document details the enzymatic steps from basic precursors to the final complex molecule, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Introduction to this compound and its Significance

This compound is a member of the C21 steroidal glycosides, a class of natural products known for their diverse pharmacological activities. These compounds are characterized by a pregnane-type steroidal aglycone linked to a chain of sugar moieties. The aglycone core of this compound is typically a derivative of caudatin (B1257090) or qingyangshengenin. Understanding the biosynthesis of this compound is crucial for its potential biotechnological production, the development of novel therapeutic agents, and for metabolic engineering efforts aimed at enhancing its yield in plant systems.

The Core Biosynthesis Pathway of this compound

The biosynthesis of this compound is a complex process that can be divided into three main stages:

-

Formation of the Isoprenoid Precursor: This stage follows the mevalonate (B85504) (MVA) pathway, leading to the synthesis of the universal C5 isoprenoid units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

-

Assembly of the Steroid Nucleus: Through a series of reactions involving the condensation of isoprenoid units, the characteristic four-ring steroid core is assembled.

-

Tailoring of the Aglycone and Glycosylation: The steroid nucleus undergoes a series of modifications, including hydroxylation and side-chain cleavage, to form the specific aglycone, which is then glycosylated to yield this compound.

The following diagram illustrates the core biosynthetic pathway leading to the formation of the C21 steroid precursor.

Key Enzymes in the Biosynthesis of the C21 Steroid Precursor

The following table summarizes the key enzymes involved in the initial stages of C21 steroid biosynthesis.

| Enzyme Abbreviation | Enzyme Name | Function |

| AACT | Acetoacetyl-CoA thiolase | Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA. |

| HMGS | HMG-CoA synthase | Condenses acetoacetyl-CoA and acetyl-CoA to form HMG-CoA. |

| HMGR | HMG-CoA reductase | Reduces HMG-CoA to mevalonate. |

| MK | Mevalonate kinase | Phosphorylates mevalonate to mevalonate-5-phosphate. |

| PMK | Phosphomevalonate kinase | Phosphorylates mevalonate-5-phosphate to mevalonate-5-pyrophosphate. |

| MVD | Mevalonate-5-pyrophosphate decarboxylase | Decarboxylates mevalonate-5-pyrophosphate to IPP. |

| IDI | Isopentenyl diphosphate (B83284) isomerase | Isomerizes IPP to DMAPP. |

| GPPS | Geranyl diphosphate synthase | Condenses IPP and DMAPP to form geranyl diphosphate (GPP). |

| FPPS | Farnesyl diphosphate synthase | Condenses GPP and IPP to form farnesyl diphosphate (FPP). |

| SS | Squalene synthase | Catalyzes the head-to-head condensation of two molecules of FPP to form squalene. |

| SE | Squalene epoxidase | Epoxidizes squalene to 2,3-oxidosqualene. |

| CAS | Cycloartenol synthase | Cyclizes 2,3-oxidosqualene to cycloartenol in plants. |

| SMT | Sterol methyltransferase | Catalyzes the methylation of the sterol side chain. |

| SCCE | Side-chain cleavage enzyme | Cleaves the side chain of cholesterol to form pregnenolone. |

| 3β-HSD | 3β-hydroxysteroid dehydrogenase/isomerase | Oxidizes and isomerizes the A-ring of the steroid nucleus. |

| 3-KSI | 3-ketosteroid isomerase | Isomerizes the double bond in the A/B ring junction. |

| P450s | Cytochrome P450 monooxygenases | Involved in various hydroxylation and oxidation reactions. |

| GTs | Glycosyltransferases | Transfer sugar moieties from activated sugar donors to the aglycone. |

Quantitative Data

Specific quantitative data for the biosynthesis of this compound is limited in publicly available literature. However, data from related pathways in other plant species can provide valuable insights. The following table presents a compilation of representative quantitative data for enzymes involved in steroid biosynthesis.

| Enzyme | Organism | Substrate | Km (µM) | Vmax (nmol/mg/h) | Reference |

| HMGR | Arabidopsis thaliana | HMG-CoA | 4.5 | 12.3 | (Generic data, for illustrative purposes) |

| SS | Panax ginseng | Farnesyl pyrophosphate | 15.2 | 8.7 | (Generic data, for illustrative purposes) |

| CAS | Glycyrrhiza glabra | 2,3-Oxidosqualene | 25.0 | 5.4 | (Generic data, for illustrative purposes) |

Note: The data presented in this table are for illustrative purposes and may not be directly applicable to Cynanchum otophyllum. Further research is required to determine the specific kinetic parameters of the enzymes in the this compound biosynthetic pathway.

Experimental Protocols

This section provides generalized protocols for key experiments relevant to the study of the this compound biosynthetic pathway.

Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol describes a general workflow for producing and purifying enzymes of the this compound pathway for in vitro characterization.

Methodology:

-

RNA Isolation and cDNA Synthesis: Total RNA is isolated from the roots of Cynanchum otophyllum. First-strand cDNA is synthesized using a reverse transcriptase.

-

Gene Amplification and Cloning: The full-length coding sequence of the target enzyme is amplified by PCR using gene-specific primers. The amplified product is then cloned into an appropriate expression vector (e.g., pET vector with a His-tag).

-

Heterologous Expression: The expression vector is transformed into a suitable host, such as E. coli BL21(DE3). Protein expression is induced by the addition of IPTG.

-

Protein Purification: The cells are harvested and lysed. The His-tagged protein is purified using nickel-affinity chromatography.

-

Purity Analysis: The purity of the recombinant protein is assessed by SDS-PAGE.

In Vitro Enzyme Assays

4.2.1. Assay for 3β-Hydroxysteroid Dehydrogenase (3β-HSD)

This assay measures the activity of 3β-HSD by monitoring the reduction of NAD+ to NADH.

-

Reaction Mixture:

-

100 mM Tris-HCl buffer (pH 8.5)

-

1 mM NAD+

-

100 µM Pregnenolone (substrate)

-

Purified 3β-HSD enzyme

-

-

Procedure:

-

The reaction is initiated by the addition of the enzyme.

-

The increase in absorbance at 340 nm due to the formation of NADH is monitored using a spectrophotometer.

-

Enzyme activity is calculated using the molar extinction coefficient of NADH.

-

4.2.2. Assay for Glycosyltransferase (GT)

This assay determines the activity of a glycosyltransferase by measuring the formation of the glycosylated product.

-

Reaction Mixture:

-

50 mM Phosphate buffer (pH 7.0)

-

10 mM MgCl2

-

1 mM UDP-glucose (sugar donor)

-

100 µM Caudatin (aglycone substrate)

-

Purified GT enzyme

-

-

Procedure:

-

The reaction is incubated at 30°C for a specified time.

-

The reaction is stopped by the addition of methanol.

-

The formation of the glycosylated product is analyzed by HPLC or LC-MS.

-

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the current understanding of the this compound biosynthetic pathway. While the core pathway from primary metabolism to the C21 steroid backbone is relatively well-understood based on analogous pathways in other plants, significant knowledge gaps remain, particularly concerning the later tailoring and glycosylation steps specific to Cynanchum otophyllum.

Future research should focus on:

-

Functional Characterization of Enzymes: The heterologous expression and in vitro characterization of the specific cytochrome P450s and glycosyltransferases from C. otophyllum are essential to fully elucidate the pathway.

-

Quantitative Metabolomic and Proteomic Analyses: These studies will provide valuable data on the concentrations of intermediates and the expression levels of biosynthetic enzymes, helping to identify rate-limiting steps.

-

Metabolic Engineering: With a more complete understanding of the pathway, metabolic engineering strategies can be employed in microbial or plant-based systems to enhance the production of this compound and its analogs for pharmaceutical applications.

The continued investigation into the biosynthesis of this compound holds great promise for advancing our knowledge of plant specialized metabolism and for the development of new and valuable therapeutic compounds.

In-Depth Technical Guide to Otophylloside O: A C21 Steroidal Glycoside from Cynanchum otophyllum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otophylloside O is a complex C21 steroidal glycoside isolated from the roots of the traditional Chinese medicinal plant Cynanchum otophyllum. As a member of the pregnane (B1235032) class of steroids, this compound and its structural analogs are gaining attention for their potential therapeutic applications, particularly in the realms of neuroprotection and anti-inflammatory action. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its potential biological activities and associated signaling pathways based on current research on related compounds.

Physicochemical Properties

This compound is a white, amorphous powder. Its structure, elucidated through extensive spectroscopic analysis, reveals a complex glycosidic chain attached to a pregnane-type aglycone.[1][2] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅₆H₈₄O₂₀ | [3] |

| Molecular Weight | 1077.25 g/mol | [3] |

| CAS Number | 1326583-08-7 | [3] |

| Appearance | White amorphous powder | Inferred from related compounds |

| Solubility | Soluble in chloroform (B151607), dichloromethane, ethyl acetate (B1210297), DMSO, and acetone. | |

| Melting Point | Not reported | |

| HR-ESI-MS | Not explicitly reported for this compound, but used for structural elucidation of related compounds. | |

| ¹H NMR Data | Not publicly available. | |

| ¹³C NMR Data | Not publicly available. |

Experimental Protocols

Isolation of this compound

The isolation of this compound from the roots of Cynanchum otophyllum is a multi-step process involving extraction and chromatographic separation. The following protocol is a generalized procedure based on published methods for the isolation of C21 steroidal glycosides from this plant.

Diagram of the Isolation Workflow:

Caption: General workflow for the isolation of this compound.

Detailed Methodology:

-

Plant Material and Extraction: Dried and powdered roots of Cynanchum otophyllum are extracted exhaustively with 95% ethanol under reflux. The combined ethanolic extracts are then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in 80% aqueous ethanol and subjected to sequential liquid-liquid partitioning with petroleum ether and ethyl acetate. The ethyl acetate fraction, which contains the C21 steroidal glycosides, is collected and concentrated.

-

Column Chromatography: The ethyl acetate fraction is subjected to a series of column chromatographic separations.

-

Silica Gel Chromatography: The fraction is first separated on a silica gel column, eluting with a gradient of chloroform and methanol.

-

MCI Gel Chromatography: Fractions enriched with steroidal glycosides are further purified on an MCI gel column.

-

ODS Chromatography: Subsequent purification is carried out on an ODS (octadecylsilyl) column.

-

-

Semi-preparative HPLC: The final purification of this compound is achieved by semi-preparative high-performance liquid chromatography (HPLC).

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques. While the specific data for this compound are not publicly available, the general methodology for related compounds involves:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): To determine the exact molecular weight and elemental composition.

-

1D NMR Spectroscopy (¹H and ¹³C NMR): To identify the types of protons and carbons present in the molecule and their chemical environments.

-

2D NMR Spectroscopy (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and thus deduce the complete structure of the aglycone and the sugar moieties, as well as the glycosidic linkages.

-

Acid Hydrolysis: To break the glycosidic bonds and identify the individual sugar components.

Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is currently limited in the public domain. However, based on the known activities of other C21 steroidal glycosides isolated from Cynanchum species, it is plausible that this compound may possess neuroprotective and anti-inflammatory properties.

Potential Neuroprotective Effects

Several studies have highlighted the neuroprotective effects of compounds structurally related to this compound. For instance, Otophylloside B, also from C. otophyllum, has been shown to protect against Aβ toxicity in C. elegans models of Alzheimer's disease. The proposed mechanism involves the upregulation of heat shock transcription factor (HSF-1) and its target genes, as well as partial activation of DAF-16.

Potential Neuroprotective Signaling Pathway for this compound:

Caption: A potential neuroprotective pathway for this compound.

Potential Anti-inflammatory Effects

The anti-inflammatory properties of C21 steroidal glycosides are also an active area of research. While specific studies on this compound are lacking, other natural products with similar structural features have been shown to exert anti-inflammatory effects through the modulation of key signaling pathways. For example, some phytochemicals are known to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.

Potential Anti-inflammatory Signaling Pathway for this compound:

Caption: A potential anti-inflammatory pathway for this compound.

Future Directions

The study of this compound is still in its early stages. Future research should focus on:

-

Complete Spectroscopic Characterization: Publication of the full ¹H and ¹³C NMR, and high-resolution mass spectrometry data is essential for the unambiguous identification and synthesis of this compound.

-

Biological Screening: A comprehensive evaluation of the biological activities of pure this compound is needed to confirm its potential neuroprotective, anti-inflammatory, and other therapeutic effects.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound will be crucial for understanding its therapeutic potential and for guiding drug development efforts.

-

Synthesis and Analogue Development: The total synthesis of this compound and the creation of structural analogs could lead to the development of more potent and selective therapeutic agents.

Conclusion

This compound represents a promising natural product with the potential for development into a therapeutic agent. While current knowledge of its specific properties and biological activities is incomplete, the information available for related C21 steroidal glycosides from Cynanchum otophyllum provides a strong rationale for further investigation. This technical guide serves as a foundational resource for researchers interested in exploring the scientific and medicinal potential of this compound.

References

Otophylloside O: A Technical Overview for Researchers

For Research Use Only

Abstract

Otophylloside O is a C21 steroidal glycoside isolated from the roots of Cynanchum otophyllum, a plant with a history in traditional medicine. This document provides a technical overview of this compound, including its physicochemical properties. Due to the limited specific research on this compound, this guide also presents potential biological activities and detailed experimental protocols based on studies of the closely related and well-researched compound, Otophylloside B, which is also derived from C. otophyllum. These insights are intended to provide a foundational framework for researchers and drug development professionals investigating this class of compounds.

Physicochemical Properties

This compound is a complex natural product with a high molecular weight. Its fundamental properties are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 1326583-08-7 | [1][2] |

| Molecular Formula | C₅₆H₈₄O₂₀ | [1] |

| Molecular Weight | 1077.25 g/mol | [2] |

| Source | Roots of Cynanchum otophyllum | [1] |

| Compound Type | C21 Steroidal Glycoside |

Potential Biological Activities

While direct experimental evidence for this compound is scarce, research on other C21 steroidal glycosides from Cynanchum otophyllum, such as Otophylloside B, suggests potential neuroprotective and anti-aging activities. Studies on Otophylloside B have demonstrated its ability to protect against β-amyloid (Aβ) toxicity in Caenorhabditis elegans, a common model for Alzheimer's disease research. This protective effect is linked to the modulation of key stress-response and longevity-associated signaling pathways.

Furthermore, steroidal glycosides isolated from the same plant genus have exhibited cytotoxic effects against various human cancer cell lines, suggesting that this compound may also possess anti-cancer properties.

Postulated Signaling Pathways

Based on research into Otophylloside B, it is hypothesized that this compound may exert its biological effects through the modulation of the DAF-16/FOXO and HSF-1 signaling pathways, which are critical in stress resistance and longevity.

DAF-16/FOXO Pathway

The insulin/IGF-1 signaling (IIS) pathway is a highly conserved pathway that regulates lifespan in many organisms. Downregulation of this pathway leads to the activation of the DAF-16/FOXO transcription factor, which in turn upregulates genes involved in stress resistance, metabolism, and longevity. Otophylloside B has been shown to require DAF-16 to extend the lifespan of C. elegans.

References

Unveiling the Biological Potential of Otophylloside O: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otophylloside O, a C21 steroidal glycoside isolated from the roots of the traditional Chinese medicinal plant Cynanchum otophyllum, is a subject of growing interest within the scientific community. While research is in its early stages, emerging evidence suggests potential cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the currently known biological activities of this compound and related compounds from its source plant. It details available quantitative data, experimental methodologies, and visualizes the broader context of steroidal glycoside anticancer activity to facilitate further research and drug development efforts.

Introduction

Cynanchum otophyllum has a long history of use in traditional Chinese medicine. Modern phytochemical investigations have revealed a rich composition of C21 steroidal glycosides, a class of compounds known for their diverse and potent biological activities. Among these is this compound, a structurally complex molecule with a growing body of research hinting at its therapeutic potential, particularly in oncology. This document serves as a technical resource, consolidating the available scientific information on this compound's biological functions.

Cytotoxic and Antitumor Activities

While direct and extensive studies on this compound are limited, research on compounds isolated from Cynanchum otophyllum provides significant insights into its potential anticancer effects. Several studies have demonstrated the cytotoxic properties of various C21 steroidal glycosides from this plant against a panel of human cancer cell lines.

Quantitative Data on Cytotoxicity

Although specific IC50 values for this compound are not yet prominently available in the public domain, studies on other structurally similar compounds isolated from Cynanchum otophyllum showcase the potent cytotoxic nature of this class of molecules. One study reported the cytotoxic activities of eleven C21 steroidal glycosides against five human cancer cell lines.[1] Another investigation into fourteen new and twelve known pregnane (B1235032) glycosides from the same plant found that twenty-four of these compounds exhibited cytotoxic effects on three cancer cell lines.[2]

A 2020 study on selected C21 steroidal glycosides from Cynanchum otophyllum provided specific cytotoxic data for several related compounds against the HL-60 human leukemia cell line.[3] While this compound was not explicitly among the compounds with reported IC50 values in this particular publication, the data for other otophyllosides and related glycosides underscores the potential of this compound family.

Table 1: Cytotoxic Activities of Selected C21 Steroidal Glycosides from Cynanchum otophyllum against HL-60 Cells [3]

| Compound | IC50 (µM) |

| Otophylloside A | > 40 |

| Otophylloside B | 21.3 ± 1.5 |

| Caudatin 3-O-β-D-cymaropyranoside | 37.9 ± 2.8 |

| Caudatin 3-O-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranoside | 11.4 ± 0.9 |

Data represents the mean ± SD of three independent experiments.

Experimental Protocols

The methodologies employed in assessing the cytotoxic activity of compounds from Cynanchum otophyllum are crucial for the replication and advancement of research. The following is a generalized protocol based on the available literature for the MTT assay, a common method for evaluating cell viability.

MTT Assay for Cytotoxicity

Objective: To determine the concentration at which a compound inhibits 50% of cell growth (IC50) in a specific cancer cell line.

Materials:

-

Human cancer cell lines (e.g., HL-60, MCF-7, A549)

-

RPMI-1640 or DMEM cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Test compound (e.g., this compound) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Culture: Maintain the selected cancer cell lines in the appropriate culture medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.

-

Cell Seeding: Harvest cells in their logarithmic growth phase and seed them into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound have not yet been elucidated. However, based on the known mechanisms of other C21 steroidal glycosides and related compounds, several potential pathways can be hypothesized. Many cytotoxic natural products induce apoptosis (programmed cell death) in cancer cells.

A generalized workflow for investigating the mechanism of action of a cytotoxic compound like this compound is presented below.

Caption: A generalized workflow for investigating the cytotoxic mechanism of this compound.

Further research could explore the impact of this compound on key signaling pathways frequently implicated in cancer, such as the PI3K/Akt, MAPK, and NF-κB pathways.

Conclusion and Future Directions

This compound represents a promising natural product with potential applications in oncology. While current research provides a foundational understanding of its likely cytotoxic properties based on the activities of related compounds from Cynanchum otophyllum, more direct and detailed investigations are imperative.

Future research should focus on:

-

Definitive Cytotoxicity Profiling: Determining the IC50 values of pure this compound against a comprehensive panel of cancer cell lines.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound to understand how it induces cancer cell death.

-

In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical animal models to assess its therapeutic potential in a physiological context.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to identify key structural features responsible for its biological activity and to potentially develop more potent and selective derivatives.

The information compiled in this technical guide aims to serve as a valuable resource for researchers dedicated to advancing the field of natural product-based drug discovery and development. The exploration of compounds like this compound holds the potential to uncover novel therapeutic strategies for the treatment of cancer.

References

Unveiling the Therapeutic Potential of Otophylloside O: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the emerging therapeutic applications of Otophylloside O, a C21 steroidal glycoside isolated from the roots of Cynanchum otophyllum and Cynanchum forrestii. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of this natural compound.

Core Findings:

This compound has demonstrated notable biological activity in preclinical studies, pointing towards two primary areas of therapeutic interest: oncology and neurology. Initial research highlights its cytotoxic effects against various cancer cell lines and its potential role in promoting neuroplasticity.

Cytotoxic Applications in Oncology

Preliminary in vitro studies have established this compound as a compound with cytotoxic properties against several human cancer cell lines. Research conducted on a panel of pregnane (B1235032) glycosides from Cynanchum otophyllum has demonstrated the anti-proliferative efficacy of these compounds.

Quantitative Data Summary

While the specific IC50 values for this compound from the primary study by Zhang et al. (2015) are not publicly available in abstracts, the broader study confirmed the cytotoxic activity (IC50 < 100 μM) of the majority of the 26 tested pregnane glycosides against human cancer cell lines, including hepatocellular carcinoma (HepG2), cervical cancer (HeLa), and glioblastoma (U251). The data presented below for related compounds from the same plant family provides a contextual framework for the potential potency of this compound.

| Compound/Extract | Cell Line | IC50 (μM) | Reference |

| Qingyangshengenin | K-562 | 6.72 | [1] |

| Rostratamin | MCF-7 | 2.49 | [1] |

| Cynatratoside B | HL-60 | 8.3 | [1] |

| Cynatratoside B | HT-29 | 7.5 | [1] |

| Cynatratoside B | PC-3 | 34.3 | [1] |

| Cynatratoside B | MCF-7 | 19.4 |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound and related compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines (e.g., HepG2, HeLa, U251) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin (B142131) or 5-fluorouracil) are included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

dot

Caption: A simplified workflow of the MTT assay for evaluating cytotoxicity.

Neuroplasticity and Neuroprotective Potential

A compelling area of investigation for this compound lies in its potential to modulate neurological function. A study on a mixture of Qingyangshen (QYS) glycosides, which includes this compound, has demonstrated therapeutic effects in a mouse model of chronic social defeat stress (CSDS), a preclinical model of depression. The study suggests that these glycosides may alleviate depressive symptoms by enhancing hippocampal neuroplasticity.

Mechanism of Action: The PGC-1α/FNDC5/BDNF Signaling Pathway

The neuroprotective effects of the QYS glycoside mixture have been linked to the upregulation of the PGC-1α/FNDC5/BDNF signaling pathway. This pathway is crucial for neuronal survival, differentiation, and synaptic plasticity.

-

PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha): A master regulator of mitochondrial biogenesis and cellular metabolism.

-

FNDC5 (Fibronectin type III domain-containing protein 5): A downstream target of PGC-1α, which is cleaved and secreted as irisin.

-

BDNF (Brain-Derived Neurotrophic Factor): A key neurotrophin that plays a critical role in neuronal survival, growth, and the formation of new synapses.

The proposed mechanism suggests that components of the QYS glycosides, including potentially this compound, activate PGC-1α, which in turn increases the expression of FNDC5. This leads to an upregulation of BDNF in the hippocampus, thereby promoting neuroplasticity and exerting antidepressant-like effects.

dot

Caption: The proposed PGC-1α/FNDC5/BDNF signaling cascade activated by QYS glycosides.

Experimental Protocols

Chronic Social Defeat Stress (CSDS) Model in Mice

-

Animal Model: Male C57BL/6J mice are used as intruders, and larger, aggressive CD-1 mice are used as residents.

-

Defeat Induction: For a set number of consecutive days (e.g., 10), intruder mice are introduced into the home cage of a different resident mouse each day and are subjected to physical defeat for a short period (e.g., 5-10 minutes).

-

Sensory Stress: Following the physical interaction, the intruder mouse is housed in the same cage but separated by a perforated divider, allowing for continuous sensory stress for the remainder of the 24-hour period.

-

Behavioral Testing: After the stress period, social interaction tests are conducted to classify mice as "susceptible" or "resilient" based on their social avoidance behavior. Other behavioral tests, such as the sucrose (B13894) preference test (for anhedonia) and tail suspension test (for behavioral despair), are also performed.

-

Compound Administration: Susceptible mice are treated with QYS glycosides (containing this compound) or vehicle control, typically via oral gavage, for a specified duration.

-

Post-mortem Analysis: Following treatment, brain tissue, particularly the hippocampus, is collected for molecular analysis.

Western Blot Analysis for Signaling Proteins

-

Protein Extraction: Hippocampal tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PGC-1α, FNDC5, BDNF, PSD-95, Synaptophysin) and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software.

dot

Caption: An overview of the experimental workflow for the neuroplasticity study.

Future Directions and Conclusion

This compound presents a promising scaffold for the development of novel therapeutics in oncology and neurology. Further research is warranted to:

-

Elucidate the precise IC50 values of pure this compound against a broader panel of cancer cell lines.

-

Investigate the specific molecular mechanisms underlying its cytotoxic effects, including its impact on apoptosis, cell cycle regulation, and other relevant signaling pathways.

-

Delineate the individual contribution of this compound to the observed neuroprotective effects of the Qingyangshen glycoside mixture.

-

Explore the in vivo efficacy and safety profile of this compound in relevant animal models of cancer and neurological disorders.

This technical guide summarizes the current understanding of this compound's therapeutic potential. The presented data and experimental frameworks provide a solid foundation for future research aimed at translating these preliminary findings into clinical applications.

References

Early Research on the Pharmacology of Otophylloside O: A Technical Guide

Disclaimer: As of December 2025, publicly available scientific literature lacks specific pharmacological studies exclusively on Otophylloside O. This guide, therefore, summarizes the known pharmacological activities of closely related compounds isolated from the same plant, Cynanchum otophyllum, to provide a contextual framework for potential future research on this compound. All data, protocols, and pathways described herein pertain to these related compounds and not directly to this compound.

Introduction

This compound is a C-21 steroidal glycoside isolated from the roots of Cynanchum otophyllum[1]. This plant has a history of use in traditional Chinese medicine for conditions like epilepsy and inflammation[2]. While research on this compound is nascent, the broader family of compounds from Cynanchum species, particularly other otophyllosides and C-21 steroidal glycosides, have demonstrated a range of biological activities, including neuroprotective, anti-inflammatory, and anticancer effects. This guide will synthesize the existing early research on these related compounds to inform and direct future pharmacological investigations into this compound.

Pharmacological Activities of Related Compounds from Cynanchum otophyllum

Research into the constituents of Cynanchum otophyllum has revealed several bioactive compounds with potential therapeutic applications.

Neuroprotective Effects

Studies on Otophylloside B, a compound structurally related to this compound, have shown significant neuroprotective properties in a Caenorhabditis elegans model of Alzheimer's disease. Treatment with Otophylloside B led to an extended lifespan, increased resistance to heat stress, delayed paralysis, and improved chemotaxis response in the model organism[3]. The proposed mechanism involves the reduction of amyloid-β (Aβ) deposition by decreasing the expression of Aβ at the mRNA level[3].

Anticancer Activity

Various C-21 steroidal glycosides and their aglycones isolated from Cynanchum otophyllum have exhibited cytotoxic activities against several human cancer cell lines[4]. These compounds have shown inhibitory effects on cell lines such as HeLa, H1299, HepG2, and MCF-7. The anticancer potential of these compounds underscores the need to investigate this compound for similar properties.

Anti-inflammatory Properties

The traditional use of Cynanchum otophyllum for treating inflammatory diseases suggests that its constituents possess anti-inflammatory activity. While specific studies on the anti-inflammatory mechanisms of individual otophyllosides are limited, the general anti-inflammatory potential of natural products is an active area of research.

Quantitative Data on Related Compounds

The following table summarizes the available quantitative data for bioactive compounds isolated from Cynanchum otophyllum. It is important to reiterate that this data is not for this compound.

| Compound/Extract | Assay | Cell Line/Model | Result (IC50/Effective Concentration) | Reference |

| Otophylloside B | Lifespan Assay | C. elegans (Alzheimer's model) | Extension of lifespan | |

| Paralysis Assay | C. elegans (Alzheimer's model) | Delay of body paralysis | ||

| Cynanchin A & other C21 steroidal glycosides | Cytotoxicity Assay | HL-60, SMMC-7721, A-549, MCF-7, SW480 | Potent inhibitory activities | |

| Cynotogenins (C21-steroidal aglycones) | Cytotoxicity Assay | HeLa, H1299, HepG2, MCF-7 | Varied cytotoxicities |

Experimental Protocols for Key Experiments on Related Compounds

To aid in the design of future studies on this compound, detailed methodologies for key experiments performed on related compounds are provided below.

Neuroprotection Assays in C. elegans (as applied to Otophylloside B)

-

Model Organism: Transgenic C. elegans strain CL4176, which expresses human Aβ1-42 in muscle tissue upon temperature induction.

-

Treatment: Worms were cultured on NGM plates containing different concentrations of Otophylloside B.

-

Lifespan Assay: The survival of the worms was monitored daily, and the mean lifespan was calculated.

-

Paralysis Assay: The number of paralyzed worms was counted at specific time intervals after temperature induction.

-

Aβ Deposition Analysis: Aβ plaques were visualized using thioflavin S staining and quantified.

-

Gene Expression Analysis: Quantitative real-time PCR was used to measure the mRNA levels of genes related to stress response and Aβ expression.

In Vitro Cytotoxicity Assay (General Protocol)

-

Cell Lines: Human cancer cell lines (e.g., HeLa, HepG2, MCF-7) are commonly used.

-

Treatment: Cells are incubated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

Viability Assay: Cell viability is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathways Implicated in the Activity of Related Compounds

The mechanisms of action for compounds from Cynanchum otophyllum are beginning to be elucidated. The following diagrams illustrate the signaling pathways associated with the neuroprotective effects of Otophylloside B.

Caption: Proposed signaling pathway for the neuroprotective effects of Otophylloside B.

Experimental Workflow for Pharmacological Screening

The following diagram outlines a logical workflow for the initial pharmacological screening of a novel compound like this compound, based on the activities observed in related molecules.

Caption: A general workflow for the pharmacological evaluation of this compound.

Conclusion and Future Directions

The preliminary research on compounds from Cynanchum otophyllum suggests a rich pharmacological potential for this class of molecules. While direct data on this compound is currently unavailable, the neuroprotective and cytotoxic activities of its close relatives provide a strong rationale for its investigation. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro screening for anticancer, anti-inflammatory, and neuroprotective activities. Positive hits should be followed by mechanistic studies to elucidate the underlying signaling pathways and molecular targets. This foundational work will be crucial in determining the potential of this compound as a novel therapeutic agent.

References

- 1. This compound | CAS:1326583-08-7 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Traditional uses and phytochemical constituents of Cynanchum otophyllum C. K. Schneid (Qingyangshen) [wfcms.org]

- 3. Otophylloside B Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New C21-steroidal aglycones from the roots of Cynanchum otophyllum and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Otophylloside O

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otophylloside O is a complex C-21 steroidal glycoside that has been isolated from the roots of Cynanchum otophyllum.[1][2][3] This class of compounds, prevalent in the Cynanchum genus, has garnered significant interest for its diverse pharmacological activities, including potential neuroprotective and anti-tumor effects.[4][5] The intricate structure of this compound, featuring a steroidal aglycone and a long sugar chain, necessitates a multi-step approach for its efficient extraction and purification.

These application notes provide a comprehensive overview of the methodologies for isolating this compound, based on established protocols for C-21 steroidal glycosides from Cynanchum species. The protocols detailed below are intended to serve as a foundational guide for researchers and can be optimized to suit specific laboratory conditions and research objectives.

Data Presentation: Quantitative Parameters in this compound Isolation

The following table summarizes the key quantitative data that should be recorded and optimized during the extraction and purification of this compound. Representative values are typically determined empirically for each batch of plant material.

| Parameter | Description | Typical Unit | Example Value (Illustrative) |

| Extraction Yield | |||

| Crude Extract Yield | Percentage of the initial dried plant material that is extracted. | % (w/w) | 10-15% |

| Fraction Yield | Percentage of the crude extract partitioned into a specific solvent fraction (e.g., ethyl acetate). | % (w/w) | 20-30% of crude extract |

| Purification Fold | |||

| This compound Concentration in Crude Extract | The concentration of the target compound in the initial extract. | mg/g | 0.5 - 2.0 |

| This compound Concentration in Final Product | The concentration of the target compound in the purified sample. | mg/g | > 950 |

| Purification Fold | The ratio of the final to initial concentration, indicating the effectiveness of the purification process. | - | > 500-fold |

| Final Product Quality | |||

| Purity | The percentage of the final product that is this compound, typically determined by HPLC. | % | > 98% |

| Final Yield | The total mass of purified this compound obtained from the starting plant material. | mg/kg | 50 - 200 |

Experimental Protocols

The isolation of this compound is a multi-stage process that begins with the extraction from the plant source, followed by fractionation and a series of chromatographic purifications.

Preparation of Plant Material

The roots of Cynanchum otophyllum are the primary source of this compound.

-

Step 1: Collection and Identification: Collect fresh roots of Cynanchum otophyllum. Ensure proper botanical identification to avoid contamination with other species.

-

Step 2: Cleaning and Drying: Thoroughly wash the roots to remove soil and other debris. Allow them to air-dry in a well-ventilated area, protected from direct sunlight, or use a plant dryer at a controlled temperature (typically 40-50°C) until brittle.

-

Step 3: Pulverization: Grind the dried roots into a fine powder (approximately 20-40 mesh) to increase the surface area for efficient solvent extraction.

Extraction of Crude Glycosides

This protocol utilizes solvent extraction to isolate the crude mixture of glycosides from the powdered plant material.

-

Step 1: Solvent Selection: Use 95% ethanol (B145695) as the extraction solvent.

-

Step 2: Extraction Procedure:

-

Place the powdered root material (e.g., 1 kg) in a large flask.

-

Add 95% ethanol in a 1:10 (w/v) ratio (e.g., 10 L of ethanol for 1 kg of powder).

-

Heat the mixture under reflux for 2-3 hours.

-

Allow the mixture to cool and then filter to separate the extract from the plant residue.

-

Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

-

-

Step 3: Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a dark, viscous crude extract.

Fractionation of the Crude Extract

The crude extract is partitioned between immiscible solvents to separate compounds based on their polarity.

-

Step 1: Suspension: Suspend the crude extract in deionized water (e.g., 1 L of water for every 100 g of crude extract).

-

Step 2: Liquid-Liquid Partitioning:

-

Transfer the aqueous suspension to a large separatory funnel.

-

First, partition with petroleum ether to remove highly nonpolar compounds like fats and sterols. Repeat this step 2-3 times.

-

Separate the aqueous layer and then partition it successively with ethyl acetate (B1210297) (3-4 times). This compound, being a moderately polar glycoside, is expected to partition into the ethyl acetate fraction.

-

Collect and combine the ethyl acetate fractions.

-

-

Step 3: Concentration: Concentrate the ethyl acetate fraction to dryness under reduced pressure to yield the ethyl acetate fraction, which is enriched with steroidal glycosides.

Chromatographic Purification

This stage involves multiple chromatographic steps to isolate this compound from other related compounds in the enriched fraction.

-

Step 1: Silica (B1680970) Gel Column Chromatography (Initial Separation):

-

Column Packing: Pack a silica gel column (e.g., 200-300 mesh) with a suitable nonpolar solvent system, such as a mixture of chloroform (B151607) and methanol (B129727).

-

Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.

-

Fraction Collection: Collect fractions of the eluate and monitor their composition using Thin Layer Chromatography (TLC). Combine fractions that show a similar profile and contain the compound of interest.

-

-

Step 2: Reversed-Phase C18 Column Chromatography (Intermediate Purification):

-

Column Packing: Use a reversed-phase C18 column and equilibrate it with the initial mobile phase, typically a mixture of methanol and water.

-

Sample Loading: Dissolve the semi-purified fraction from the silica gel column in the mobile phase and load it onto the C18 column.

-

Elution: Elute the column with a stepwise or linear gradient of increasing methanol concentration in water (e.g., starting from 50% methanol and increasing to 100%).

-

Fraction Collection and Analysis: Collect fractions and analyze them by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

-

Step 3: Preparative High-Performance Liquid Chromatography (Final Purification):

-

System and Column: Utilize a preparative HPLC system equipped with a C18 column.

-

Mobile Phase: An isocratic or gradient system of acetonitrile (B52724) and water or methanol and water is typically used. The exact composition should be optimized based on analytical HPLC results.

-

Injection and Elution: Inject the enriched fraction containing this compound and elute with the optimized mobile phase.

-

Peak Collection: Collect the peak corresponding to this compound based on its retention time.

-

Purity Confirmation: Analyze the collected peak by analytical HPLC to confirm its purity (ideally >98%).

-

Final Product Preparation: Evaporate the solvent from the collected fraction to obtain pure this compound as a solid.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound.

References

- 1. Traditional uses and phytochemical constituents of Cynanchum otophyllum C. K. Schneid (Qingyangshen) [wfcms.org]

- 2. (Open Access) Traditional uses and phytochemical constituents of Cynanchum otophyllum C. K. Schneid (Qingyangshen) (2023) | Christian Bailly | 3 Citations [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Ethnobotany, Phytochemistry and Pharmacological Effects of Plants in Genus Cynanchum Linn. (Asclepiadaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of pregnane glycosides of Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Otophylloside O

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otophylloside O is a C21 steroidal glycoside isolated from the roots of Cynanchum otophyllum.[1] Members of the C21 steroidal glycoside family from Cynanchum species have demonstrated a range of biological activities, including neuroprotective and anticancer effects, making them promising candidates for drug development.[2][3][4][5] Accurate and precise quantification of this compound is essential for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its pharmacological profile.

Analytical Methods for Quantification

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of phytocompounds. For compounds like this compound, which may lack a strong chromophore, HPLC coupled with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a more specific and sensitive detector like a mass spectrometer (MS) is highly suitable.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a cost-effective and widely available technique for the quantification of natural products. While steroidal glycosides often lack strong UV absorption, they can sometimes be detected at low wavelengths (around 205 nm).

2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for quantifying trace amounts of compounds in complex matrices like biological fluids or plant extracts.

Experimental Protocols

I. Sample Preparation: Extraction from Plant Material (Cynanchum otophyllum roots)

Effective extraction is crucial for accurate quantification. The following protocol is a general guideline for the extraction of steroidal glycosides from plant material.

Protocol:

-

Grinding: Grind the dried roots of Cynanchum otophyllum into a fine powder (approximately 40-60 mesh).

-

Extraction Solvent: Use methanol (B129727) or 70-80% ethanol (B145695) as the extraction solvent.

-

Extraction Method (Sonication):

-

Accurately weigh 1.0 g of the powdered plant material into a conical flask.

-

Add 25 mL of the extraction solvent.

-

Sonicate for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

-

Repeat the extraction process on the residue two more times.

-

Combine the supernatants.

-

-

Concentration: Evaporate the combined solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

-

Sample Solution Preparation:

-

Dissolve a known amount of the dried crude extract in methanol to a final concentration of 1 mg/mL.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial before analysis.

-

II. HPLC-UV Quantification Protocol

This protocol is adapted from methods used for the quantification of other steroidal glycosides.

Chromatographic Conditions:

-

Instrument: HPLC system with a UV/Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).

-

Gradient Program:

-

0-10 min: 10-30% A

-

10-25 min: 30-60% A

-

25-30 min: 60-90% A

-

30-35 min: 90% A (hold)

-

35-40 min: 90-10% A (return to initial conditions)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 205 nm.

-

Injection Volume: 10 µL.

Method Validation:

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines, including parameters like linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

-

Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration. A correlation coefficient (R²) greater than 0.999 is desirable.

-

Precision: Assess the intra-day and inter-day precision by analyzing replicate injections of a standard solution. The relative standard deviation (RSD) should typically be less than 2%.

-

Accuracy: Determine the accuracy by performing a recovery study. Spike a blank matrix with a known amount of this compound standard and calculate the percentage recovery. Recoveries in the range of 95-105% are generally considered acceptable.

-

LOD and LOQ: Determine the limit of detection (LOD) and limit of quantification (LOQ) based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

III. LC-MS/MS Quantification Protocol

This protocol provides a framework for developing a sensitive and selective LC-MS/MS method.

Chromatographic Conditions:

-

Instrument: LC-MS/MS system with an electrospray ionization (ESI) source.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in acetonitrile (A) and 0.1% formic acid in water (B).

-

Gradient Program:

-

0-2 min: 5% A

-

2-10 min: 5-95% A

-

10-12 min: 95% A (hold)

-

12-12.1 min: 95-5% A (return to initial conditions)

-

12.1-15 min: 5% A (equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Desolvation Gas Flow: 800 L/hr

-

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For this compound (Molecular Formula: C₅₆H₈₄O₂₀, Molecular Weight: 1077.25), the precursor ion would likely be [M+H]⁺ or [M+Na]⁺.

Data Presentation

Quantitative data should be summarized in a clear and structured format. The following table is a template for presenting validation and quantification results.

| Parameter | This compound |

| Method Validation | |

| Linearity Range (µg/mL) | To be determined |

| Correlation Coefficient (R²) | To be determined |

| Precision (RSD %) | Intra-day: <2% Inter-day: <2% |

| Accuracy (Recovery %) | 95-105% |

| LOD (µg/mL) | To be determined |

| LOQ (µg/mL) | To be determined |

| Quantification Results | |

| Concentration in Plant Extract (mg/g) | To be determined |

| Concentration in Biological Sample (ng/mL) | To be determined |

Note: The values in this table are placeholders and need to be determined experimentally.

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and quantification of this compound.

Potential Signaling Pathways

While the specific signaling pathways of this compound are not yet elucidated, related C21 steroidal glycosides from Cynanchum species have been shown to modulate several pathways. The diagrams below illustrate these potential mechanisms of action.

Anticancer Activity Pathway (based on Caudatin)

Caption: Potential anticancer signaling pathways modulated by C21 steroidal glycosides.

Neuroprotective Pathway (based on Otophylloside B)

Caption: Potential neuroprotective signaling pathways of Otophylloside B.

References

- 1. This compound | CAS:1326583-08-7 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Bioactive C21 Steroidal Glycosides from the Roots of Cynanchum otophyllum That Suppress the Seizure-like Locomotor Activity of Zebrafish Caused by Pentylenetetrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Otophylloside B Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: HPLC and NMR Analysis of Otophylloside O

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otophylloside O is a complex steroidal glycoside isolated from the roots of Cynanchum otophyllum.[][2] Its intricate structure, comprising a steroidal aglycone and a carbohydrate moiety, necessitates advanced analytical techniques for accurate identification, quantification, and structural elucidation. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the comprehensive analysis of this compound. These application notes provide detailed protocols for the HPLC and NMR analysis of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Profile of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for method development.

| Property | Value | Reference |

| Molecular Formula | C₅₆H₈₄O₂₀ | [] |

| Molecular Weight | 1077.27 g/mol | [] |

| Class | Steroidal Glycoside | [] |

| Source | Roots of Cynanchum otophyllum |

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation, quantification, and purification of this compound from complex mixtures such as plant extracts. Due to the lack of a strong chromophore in many saponins, UV detection can be challenging, often requiring low wavelengths or alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS).

Experimental Protocol: HPLC Analysis

This protocol outlines a reverse-phase HPLC method for the analysis of this compound.

1. Sample Preparation:

-

Plant Material Extraction:

-

Air-dry the roots of Cynanchum otophyllum and grind them into a fine powder.

-

Extract the powder with 70% ethanol (B145695) using a suitable method like maceration or sonication.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude extract.

-

-

Solid-Phase Extraction (SPE) for Sample Clean-up (Optional):

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Load the crude extract dissolved in an appropriate solvent.

-

Wash with a non-polar solvent to remove impurities.

-

Elute the saponin-rich fraction with methanol.

-

-

Final Sample Preparation:

-

Dissolve a known amount of the extract or purified this compound in the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

2. HPLC Instrumentation and Conditions:

| Parameter | Recommended Conditions |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |

| Gradient Elution | 0-5 min, 20% B; 5-35 min, 20-80% B; 35-40 min, 80% B; 40-45 min, 80-20% B; 45-50 min, 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | Diode Array Detector (DAD) at 205 nm or ELSD/MS |

3. Data Analysis:

-

Identify the peak corresponding to this compound by comparing the retention time with a purified standard.

-

Quantify the amount of this compound by creating a calibration curve using a series of standard solutions of known concentrations.

Quantitative Data Summary: HPLC

The following table presents hypothetical quantitative data for the analysis of this compound in a sample extract.